molecular formula C19H18F2N6O B610437 Reldesemtiv CAS No. 1345410-31-2

Reldesemtiv

Cat. No.: B610437
CAS No.: 1345410-31-2
M. Wt: 384.4 g/mol
InChI Key: MQXWPWOCXGARRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Reldesemtiv, a second-generation fast skeletal muscle troponin activator (FSTA), primarily targets the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction and is responsible for most bodily movements .

Mode of Action

This compound interacts with its target by binding to the fast skeletal muscle troponin complex . This binding potentially potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . The interaction between this compound and the binding site residues involves conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions .

Biochemical Pathways

The binding of this compound to the fast skeletal muscle troponin complex leads to a slow release of calcium ions . This slow release results in the sensitization of the subunit to calcium . The biochemical pathway affected by this compound is therefore the calcium signaling pathway, which plays a vital role in muscle contraction.

Pharmacokinetics

It has demonstrated increased muscle force generation in a phase 1 clinical trial , suggesting good bioavailability.

Result of Action

The molecular effect of this compound’s action is the potentiation of troponin C compacting, leading to the slow release of calcium ions . On a cellular level, this results in an increase in skeletal muscle contractility . This increased contractility can amplify the muscle response to motor neuron input, thereby increasing muscle power and stamina .

Biochemical Analysis

Biochemical Properties

Reldesemtiv interacts with the fast skeletal muscle troponin complex, increasing its affinity for calcium . This amplifies the muscle cell response to neural input, leading to increased force production at submaximal muscle stimulation frequencies . The binding of this compound possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Cellular Effects

This compound has been shown to have a calcium-sensitizing effect and to increase skeletal muscle force in response to nerve stimulation . It also potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Molecular Mechanism

This compound exerts its effects at the molecular level through a selective interaction with the fast skeletal muscle troponin complex . This interaction increases the complex’s affinity for calcium, amplifying the muscle cell response to neural input . The binding of this compound possibly potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Temporal Effects in Laboratory Settings

In a phase 2, double-blind, placebo-controlled study, the effects of oral this compound were evaluated in patients with spinal muscular atrophy . Changes from baseline to weeks 4 and 8 were determined, and this compound demonstrated increased muscle force generation .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it plays a role in the calcium signaling pathway .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is transported to the sites where this complex is located .

Subcellular Localization

The specific subcellular localization of this compound was not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is localized to the sites where this complex is located .

Chemical Reactions Analysis

Reldesemtiv undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Reldesemtiv, also known as CK-2127107, is a next-generation fast skeletal muscle troponin activator (FSTA) developed by Cytokinetics. It has been primarily investigated for its potential therapeutic applications in conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA). This article summarizes the biological activity of this compound, including its mechanism of action, clinical trial results, and relevant case studies.

This compound enhances muscle contractility by sensitizing the sarcomere to calcium ions. It achieves this by slowing the rate of calcium release from the regulatory troponin complex in fast skeletal muscle fibers. This mechanism leads to increased force generation during submaximal stimulation frequencies, making it particularly beneficial in conditions where muscle fatigue is prevalent .

1. FORTITUDE-ALS Trial

The FORTITUDE-ALS trial was a Phase 2 clinical study that evaluated the efficacy and safety of this compound in 458 patients with ALS. The primary endpoint was the change from baseline in percent predicted slow vital capacity (SVC) at 12 weeks. Secondary endpoints included the ALS Functional Rating Scale - Revised (ALSFRS-R) and muscle strength assessments.

  • Results : Although the primary analysis did not reach statistical significance (p=0.11), post-hoc analyses suggested a 27% reduction in the decline of SVC when pooling all active treatment groups compared to placebo (p=0.10) . Adverse events were similar across treatment groups, with nausea and fatigue being the most common side effects .

2. COURAGE-ALS Trial

The COURAGE-ALS trial was a Phase 3 study designed to further assess this compound's efficacy in ALS patients but was halted due to futility after interim analysis showed no significant benefit compared to placebo.

  • Endpoints : The primary efficacy endpoint was the change from baseline to 24 weeks in ALSFRS-R scores, with secondary endpoints including time to respiratory insufficiency and survival rates .

3. SMA Clinical Studies

In patients with SMA, this compound demonstrated dose-dependent increases in endurance measures, such as the Six-Minute Walk Distance (6MWD). In one study, patients receiving 450 mg twice daily showed a significant increase of 35.63 meters at week four compared to placebo (p=0.0037) . These findings suggest that this compound may enhance physical performance in this population.

Data Tables

Study Population Primary Endpoint Result Significance
FORTITUDE-ALSALS PatientsChange in SVC at 12 weeksNumerical reduction vs placebop=0.11
COURAGE-ALSALS PatientsChange in ALSFRS-R at 24 weeksStopped for futilityNot applicable
SMA Phase 2 StudySMA PatientsChange in 6MWDSignificant increase at higher dosep=0.0037

Case Studies

Case Study: Efficacy in ALS
In a subgroup analysis of the FORTITUDE-ALS trial, it was observed that patients receiving any dose of this compound showed trends toward improvement across all primary endpoints compared to placebo. Notably, patients taking riluzole along with this compound experienced a statistically significant reduction in decline on the ALSFRS-R Total Score at week 12 (p=0.018) .

Case Study: Safety Profile
Across multiple trials, this compound has shown an acceptable safety profile, with most adverse events being mild to moderate. A notable observation was a dose-dependent decrease in estimated glomerular filtration rate and transient transaminase elevations in about 5% of patients, which resolved after discontinuation of the drug .

Properties

IUPAC Name

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXWPWOCXGARRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345410-31-2
Record name Reldesemtiv [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reldesemtiv
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELDESEMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.